molecular formula C15H17NO2 B184343 4-methoxy-N-(4-methoxybenzyl)aniline CAS No. 14429-14-2

4-methoxy-N-(4-methoxybenzyl)aniline

Cat. No.: B184343
CAS No.: 14429-14-2
M. Wt: 243.3 g/mol
InChI Key: BLQPPHRONOIFIJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxybenzyl)aniline is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of two methoxy groups attached to the benzene rings and an aniline group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxybenzyl)aniline typically involves the reaction of 4-methoxyaniline with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-Methoxy-N-(4-methoxybenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The aniline group can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-nitrobenzyl)aniline
  • 4-Methoxy-N-(4-methoxybenzylidene)aniline
  • 4-Methoxybenzyl alcohol

Uniqueness

4-Methoxy-N-(4-methoxybenzyl)aniline is unique due to the presence of two methoxy groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQPPHRONOIFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399687
Record name [(4-methoxyphenyl)methyl](4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14429-14-2
Record name [(4-methoxyphenyl)methyl](4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-N-(4-METHOXYPHENYL)BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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